![molecular formula C25H26N6 B11778245 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルは、複数のヘテロ環を持つ複雑な有機化合物です。
合成方法
合成ルートと反応条件
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルの合成は、一般的に多段階の有機反応を伴います。このプロセスは、コアのヘテロ環構造の調製から始まり、次にシクロペンチル基とニトリル基が導入されます。これらの反応で使用される一般的な試薬には、置換ヒドラジン、アルデヒド、およびニトリルが含まれます。 反応条件は、ロジウム(III)錯体などの触媒やジメチルホルムアミド(DMF)などの溶媒の使用を伴うことが多く、目的の生成物の形成を促進します .
工業生産方法
この化合物の工業生産には、収率と純度を最大化するように合成ルートを最適化することが含まれる場合があります。 これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、および廃棄物とエネルギー消費を最小限に抑えるグリーンケミストリー原則の実装が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the cyclopentyl and nitrile groups. Common reagents used in these reactions include substituted hydrazines, aldehydes, and nitriles. The reaction conditions often involve the use of catalysts such as Rhodium (III) complexes and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反応の分析
反応の種類
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる生物活性を生み出す可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます。 反応条件には、通常、目的の変換を達成するための制御された温度、特定の溶媒、および触媒が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換反応はハロゲン化物、アルキル基、またはアリール基などのさまざまな官能基を導入することができます .
科学研究への応用
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルは、いくつかの科学研究アプリケーションを持っています。
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: 抗菌、抗癌、抗炎症作用など、潜在的な生物活性について研究されています。
医学: この化合物は、特に癌や感染症などの病気の治療における治療剤としての可能性について調査されています。
科学的研究の応用
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity .
作用機序
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、特定のキナーゼの活性を阻害し、癌細胞における細胞増殖の抑制につながる可能性があります .
類似の化合物との比較
類似の化合物
1-シクロペンチル-1H-ピラゾール-5-イルボロン酸: この化合物は、ピラゾール環構造とシクロペンチル基を共有していますが、ボロン酸部分の存在が異なります.
1,3,5-トリ置換-1H-ピラゾール: これらの化合物は、ピラゾール環構造を共有しており、蛍光特性で知られています.
1-(1H-テトラゾール-5-イル)-1,2,3,4-テトラヒドロイソキノリン: この化合物は、同様のヘテロ環構造を特徴とし、その抗菌活性について研究されています.
独自性
3-(6-(5-(1-シクロペンチル-1H-ピラゾール-4-イル)-1H-ピロロ[2,3-b]ピリジン-3-イル)ピリジン-2-イル)ペンタンニトリルは、複数のヘテロ環の組み合わせとニトリル基の存在によってユニークです。
類似化合物との比較
Similar Compounds
1-Cyclopentyl-1H-pyrazol-5-ylboronic acid: This compound shares the pyrazole ring structure and cyclopentyl group but differs in the presence of a boronic acid moiety.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring structure and are known for their fluorescence properties.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: This compound features a similar heterocyclic structure and is studied for its antimicrobial activities.
Uniqueness
3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile is unique due to its combination of multiple heterocyclic rings and the presence of a nitrile group.
特性
分子式 |
C25H26N6 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
3-[6-[5-(1-cyclopentylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile |
InChI |
InChI=1S/C25H26N6/c1-2-17(10-11-26)23-8-5-9-24(30-23)22-15-28-25-21(22)12-18(13-27-25)19-14-29-31(16-19)20-6-3-4-7-20/h5,8-9,12-17,20H,2-4,6-7,10H2,1H3,(H,27,28) |
InChIキー |
XRNHJEZWHKVBBL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



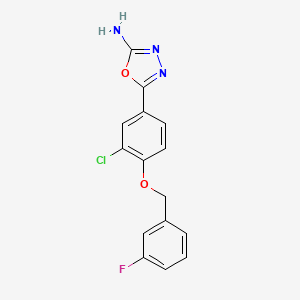
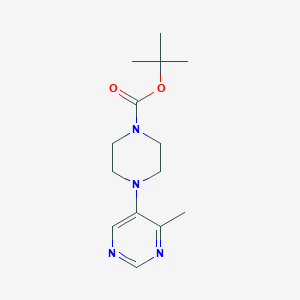
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

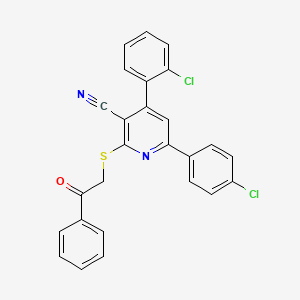
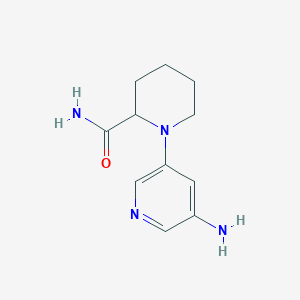
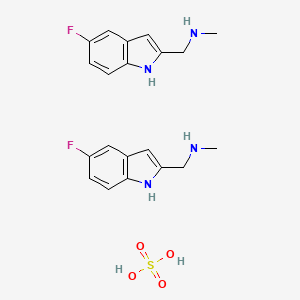
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)


![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)

